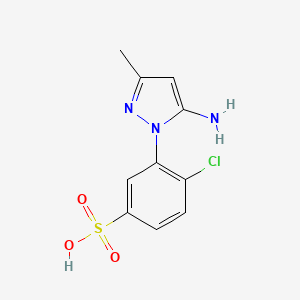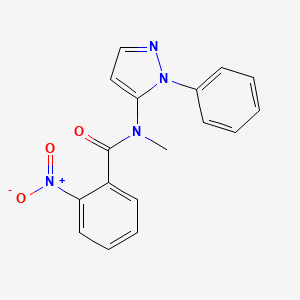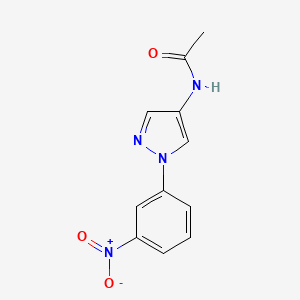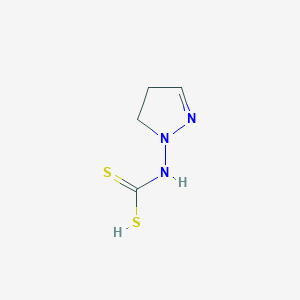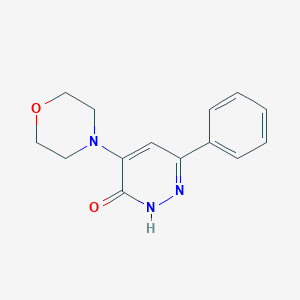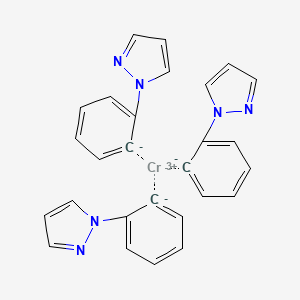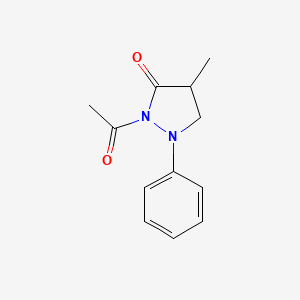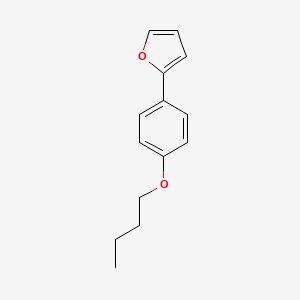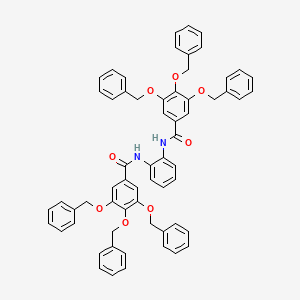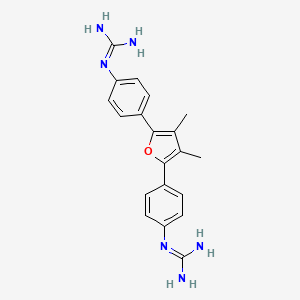
1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is a heterocyclic compound with the molecular formula C20H22N6O and a molecular weight of 362.43 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine typically involves the condensation of 3,4-dimethylfuran-2,5-dicarboxaldehyde with 4,1-phenylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology: Investigated for potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Wirkmechanismus
The mechanism of action of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(thiourea)): Similar in structure but contains thiourea linkages.
1,1’-((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea)): Another structurally related compound with thiourea linkages.
Uniqueness
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is unique due to its furan-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and chemistry .
Eigenschaften
CAS-Nummer |
648415-34-3 |
|---|---|
Molekularformel |
C20H22N6O |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[4-[5-[4-(diaminomethylideneamino)phenyl]-3,4-dimethylfuran-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C20H22N6O/c1-11-12(2)18(14-5-9-16(10-6-14)26-20(23)24)27-17(11)13-3-7-15(8-4-13)25-19(21)22/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26) |
InChI-Schlüssel |
LQBDSNPWGMKRHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)


